Cas no 2245233-85-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6524111
- 2245233-85-4
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate
-
- インチ: 1S/C21H20N2O6S/c1-14-8-10-16(11-9-14)30(27,28)22-12-4-5-15(13-22)21(26)29-23-19(24)17-6-2-3-7-18(17)20(23)25/h2-3,6-11,15H,4-5,12-13H2,1H3
- InChIKey: RKQONQCWIPXADO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(N1CCCC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1)(=O)=O
計算された属性
- 精确分子量: 428.10420754g/mol
- 同位素质量: 428.10420754g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 775
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 109Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524111-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate |
2245233-85-4 | 1g |
$0.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate (CAS No. 2245233-85-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate, with the CAS number 2245233-85-4, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,3-dioxoisoindoline moiety and a 4-methylbenzenesulfonyl-substituted piperidine carboxylate group. These structural elements contribute to its diverse biological activities and potential therapeutic uses.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate involves several intricate steps, often requiring the use of advanced organic synthesis techniques. The compound is typically prepared through a multi-step process that includes the formation of the isoindoline core, followed by the introduction of the piperidine carboxylate and sulfonyl groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.
In terms of its biological properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate has been shown to exhibit a range of activities that make it a promising candidate for drug development. Studies have demonstrated its potential as an inhibitor of various enzymes and receptors, including those involved in inflammatory pathways and neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to modulate the activity of specific kinases, which are key targets in the treatment of cancer and autoimmune disorders.
The pharmacological profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate has also been extensively studied. Preclinical data indicate that it possesses favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. These attributes are crucial for its potential use as a therapeutic agent. Additionally, the compound has shown promising results in animal models of various diseases, further supporting its development as a drug candidate.
The structural diversity of 1,3-dioxoisoindoline-based compounds has led to their exploration in multiple therapeutic areas. For example, derivatives of this scaffold have been investigated for their anti-inflammatory and analgesic properties. The presence of the piperidine carboxylate group enhances the compound's ability to cross biological membranes, thereby improving its efficacy in targeting intracellular proteins. The combination of these structural elements makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate a versatile platform for drug discovery.
In the context of drug development, the optimization of lead compounds is a critical step in advancing potential therapeutics from the laboratory to clinical trials. Researchers have focused on modifying the structure of 1,3-dioxoisoindoline-based compounds to improve their potency and selectivity. For instance, substituting different functional groups on the piperidine ring or altering the sulfonyl moiety can significantly impact the compound's biological activity. These efforts have led to the identification of several analogs with enhanced properties.
The safety profile of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate is another important consideration in its development as a therapeutic agent. Preclinical studies have shown that it exhibits low toxicity and good safety margins across various assays. However, further investigations are necessary to fully understand its long-term effects and potential side effects in humans.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate (CAS No. 2245233-85-4) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
2245233-85-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylbenzenesulfonyl)piperidine-3-carboxylate) Related Products
- 885279-93-6(C-[2-(3-BROMO-PHENYL)-THIAZOL-4-YL]-METHYLAMINE)
- 1780330-83-7(3-Methyl-4-(piperidin-4-yl)-1,2-oxazol-5-amine)
- 2680865-12-5(Benzyl 5-hydroxy-2-methyl-1,2,3,4-tetrahydroquinoline-1-carboxylate)
- 1896912-85-8(2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)
- 33691-73-5(5-Hydroxytetrahydro-2H-pyran-2-one)
- 1805755-00-3(5-Ethyl-2-nitrophenylhydrazine)
- 780761-47-9(tert-butyl (2E)-3-(2,6-dimethylphenyl)prop-2-enoate)
- 1823343-70-9(6-Quinazolinecarbonitrile, 4-methoxy-)
- 1806426-59-4(2-(Bromomethyl)-7-cyanobenzo[d]oxazole)
- 1847-68-3(Methyl 5-(4-methoxyphenyl)-5-oxopentanoate)




